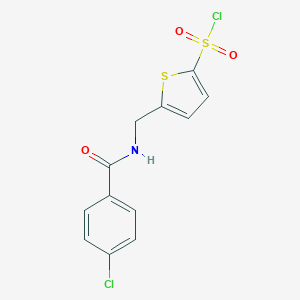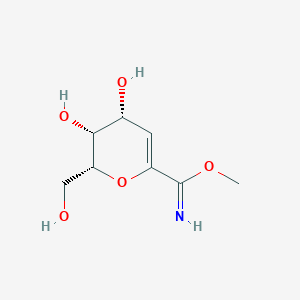
5-((4-Chlorobenzamido)methyl)thiophene-2-sulfonyl chloride
Vue d'ensemble
Description
5-((4-Chlorobenzamido)methyl)thiophene-2-sulfonyl chloride is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to possess unique properties that make it ideal for use in various research applications. In
Applications De Recherche Scientifique
Synthesis and Cytotoxicity Studies
- Synthesis of Aminomethylselenopheno[3,2-b]thiophene Sulfonamides : The compound has been synthesized through reactions involving thiophene-2-sulfonamides, studied for cytotoxicity against various human and mouse cell lines, including HT-1080, MH-22A, and others, indicating potential applications in cancer research (Arsenyan, Rubina, & Domracheva, 2016).
Antioxidant Properties
- Thiophenyl-chalcone Derivatives : A study on the synthesis of thiophenyl-chalcones derivatives and their antioxidant activities showed that compounds with similar structures to "5-((4-Chlorobenzamido)methyl)thiophene-2-sulfonyl chloride" exhibit high antioxidant activity (Sönmez, Gür, & Sahin, 2023).
Friedel-Crafts Sulfonylation
- Friedel-Crafts Sulfonylation in Ionic Liquids : Research has shown enhanced reactivity and yields in sulfonylation reactions of benzene and substituted benzenes with 4-methyl benzenesulfonyl chloride in ionic liquids, suggesting potential applications in chemical synthesis (Nara, Harjani, & Salunkhe, 2001).
Acyl Sulfonamide Development
- Development of Acyl Sulfonamide Agents : A study described the synthesis of a related compound, 5-bromo-thiophene-2-sulfonic acid 2,4-dichlorobenzoylamide sodium salt, highlighting its potential in pharmaceutical research (Yates, Kallman, Ley, & Wei, 2009).
Electrophilic Substitution Reactions
- Electrophilic Substitution in Benzimidazole Synthesis : The compound's structural analogs have been used in electrophilic substitution reactions for synthesizing derivatives of benzimidazole, relevant in medicinal chemistry (Illenzeer, El’chaninov, & Alexandrov, 2013).
Safety and Hazards
Propriétés
IUPAC Name |
5-[[(4-chlorobenzoyl)amino]methyl]thiophene-2-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2NO3S2/c13-9-3-1-8(2-4-9)12(16)15-7-10-5-6-11(19-10)20(14,17)18/h1-6H,7H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWAXMFYECKQLDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCC2=CC=C(S2)S(=O)(=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2NO3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20370898 | |
| Record name | 5-[(4-Chlorobenzamido)methyl]thiophene-2-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20370898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
166964-34-7 | |
| Record name | 5-[(4-Chlorobenzamido)methyl]thiophene-2-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20370898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(2R,3R,4S,5R,6S)-3,4,5-Trihydroxy-2-hydroxymethyl-7,9-diaza-1-oxa-spiro[4,5]decane-10-one-8-thione](/img/structure/B63202.png)









